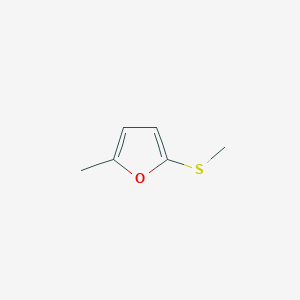

2-Methyl-5-(methylthio)furan

描述

The Significance of Furan (B31954) Ring Systems in Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing at least one non-carbon atom, represent a vast and vital class of organic molecules. openmedicinalchemistryjournal.combritannica.com Among these, the furan ring system, a five-membered aromatic ring with four carbon atoms and one oxygen atom, holds a position of fundamental importance. researchgate.netwikipedia.org The aromatic character of furan arises from the delocalization of six π-electrons (four from the double bonds and two from an oxygen lone pair), which satisfies Hückel's rule. numberanalytics.com This aromaticity lends the ring stability, yet the presence of the electronegative oxygen atom makes it more reactive than its carbocyclic counterpart, benzene, and other heterocycles like thiophene. britannica.comnumberanalytics.com

The unique reactivity of the furan nucleus makes it a versatile building block in organic synthesis. numberanalytics.com Furan and its derivatives are not only significant as industrial solvents and raw materials but are also integral structural motifs in a multitude of natural products, pharmaceuticals, and agrochemicals. researchgate.netnumberanalytics.comutripoli.edu.ly The ability to functionalize the furan ring allows chemists to construct complex molecular architectures, and slight modifications to substitution patterns can lead to significant changes in biological activity. utripoli.edu.ly This versatility ensures that furan chemistry remains a dynamic and essential field of contemporary research. numberanalytics.comutripoli.edu.ly

Overview of Sulfur-Containing Heterocycles in Contemporary Chemical Inquiry

The incorporation of sulfur into heterocyclic frameworks gives rise to compounds with distinctive chemical and physical properties, which has led to their extensive investigation in various scientific domains, particularly medicinal chemistry. researchgate.netbookpi.org Sulfur-containing heterocycles are key components in a wide array of FDA-approved drugs and therapeutically active compounds, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents. openmedicinalchemistryjournal.comresearchgate.netnih.gov

Researchers have increasingly turned their attention to sulfur heterocycles, moving beyond the more exhaustively explored nitrogen-based systems, in an effort to develop novel compounds with high medicinal value and potentially lower toxicity. researchgate.netnih.gov The sulfur atom's size, polarizability, and ability to exist in various oxidation states contribute to the unique reactivity and binding properties of these molecules. tandfonline.com Beyond pharmaceuticals, sulfur heterocycles are also utilized as food flavoring agents and play a role in materials science. openmedicinalchemistryjournal.comthegoodscentscompany.com This broad spectrum of applications underscores their importance in modern chemical research. bookpi.org

Positioning 2-Methyl-5-(methylthio)furan within the Landscape of Advanced Furan Derivatives

This compound is a molecule that exemplifies the convergence of furan and organosulfur chemistry. nih.govfoodb.ca It is classified as a member of the furan class, specifically a furan substituted with a methyl group at the 2-position and a methylthio (or methylsulfanyl) group at the 5-position. nih.govchemicalbook.com Concurrently, it is categorized as an aryl thioether, an organosulfur compound where a thioether group is attached to an aromatic ring system. foodb.cahmdb.ca

Its significance in advanced chemical research stems primarily from its role as a potent aroma and flavor compound. nih.govthegoodscentscompany.com It is a naturally occurring volatile substance found in a variety of foods, most notably in roasted coffee and cooked meats, where it contributes to the characteristic savory and roasted aroma profile. foodb.cahmdb.cachemicalbook.com The compound is described as having a strong, sulfurous, burnt odor, often with coffee and onion-like nuances. nih.govflavscents.com Its presence as a metabolite in human urine and its emission from certain cell lines in vitro also position it as a molecule of interest in metabolomics and for its potential as a biomarker. nih.govchemicalbook.comnih.gov The study of this compound provides insights into the chemical transformations that occur during food processing and metabolic pathways.

Hypothesis and Research Questions for this compound Investigations

The existing body of research on this compound, while not always stating explicit hypotheses, points toward several key research questions that drive its investigation:

Flavor Chemistry Hypothesis: The specific combination of the furan ring, the methyl group, and the methylthio group in this compound generates its unique and potent organoleptic properties. Investigations are implicitly guided by the question: What are the structure-activity relationships that govern the aroma profile of sulfur-substituted furans, and how does this compound contribute to the complex flavor matrix of foods like coffee and cooked meat? Research into its aroma threshold values and organoleptic descriptions seeks to answer this. chemicalbook.comflavscents.com

Synthetic Chemistry Research Question: Given its value as a flavor and fragrance ingredient, a central question for synthetic chemists is: What are the most efficient and scalable synthetic routes to produce this compound with high purity? Studies detailing its preparation from precursors like 2-methylfuran (B129897) aim to develop optimized manufacturing processes. chemicalbook.comguidechem.com

Biochemical and Metabolomics Hypothesis: The detection of this compound in human metabolites suggests it is either absorbed from dietary sources or is an endogenous product of metabolic processes. nih.govchemicalbook.com This leads to the research question: Can this compound serve as a specific biomarker for the consumption of certain foods or for particular metabolic or disease states? Studies involving its detection in human umbilical vein endothelial cells (HUVEC) explore its cellular release and uptake, touching upon this question. nih.gov

Scope and Delimitations of the Academic Study of this compound

The academic study of this compound is well-defined, with a clear focus on specific areas of chemical and biological science.

Scope of Research:

Natural Occurrence and Identification: A significant portion of research is dedicated to identifying and quantifying this compound in various food products, particularly coffee and cooked meats, to understand its role in food chemistry. foodb.cahmdb.ca

Organoleptic Characterization: Its properties as a flavor and fragrance agent are extensively documented, including its odor type, flavor profile, and detection thresholds. thegoodscentscompany.comflavscents.comperflavory.com This is a primary focus for its commercial application.

Synthesis and Chemical Properties: The development of synthetic pathways and the characterization of its physical and chemical properties (e.g., boiling point, density) are core areas of study. nih.govchemicalbook.comguidechem.comvwr.com

Metabolite and Biomarker Discovery: Research includes its identification as a human urinary metabolite and a volatile organic compound (VOC) released by cells, exploring its biochemical significance. nih.govnih.gov

Delimitations of Research:

Medicinal Chemistry: Unlike many other furan and sulfur-containing heterocycles, this compound is not a primary subject of investigation in medicinal chemistry. There is a notable lack of studies exploring its potential as a therapeutic agent.

Materials Science: The compound is not typically studied for applications in polymer science or materials development, where other furan derivatives like furfural (B47365) are more prominent. researchgate.net

Detailed Toxicological Studies: While safety evaluations for its use as a flavoring agent exist, extensive, publicly available toxicological research beyond this specific application is limited. inchem.orgnih.gov

The research landscape for this compound is thus largely confined to its role as a naturally occurring aroma compound and its synthesis for the flavor and fragrance industry, with emerging interest in its function as a metabolite.

Research Findings

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈OS | nih.govscbt.com |

| Molecular Weight | 128.19 g/mol | nih.gov |

| Appearance | Pale yellow to yellow clear liquid | nih.govthegoodscentscompany.com |

| Boiling Point | 66.0 to 67.0 °C @ 23 mm Hg | nih.govthegoodscentscompany.com |

| Density | 1.055 to 1.063 g/mL @ 20-25 °C | thegoodscentscompany.comvwr.comsigmaaldrich.com |

| Refractive Index | 1.514 to 1.520 @ 20 °C | thegoodscentscompany.com |

| Flash Point | 50 to 51.67 °C (122 to 125 °F) | flavscents.comvwr.com |

| CAS Number | 13678-59-6 | nih.govscbt.com |

Organoleptic Profile of this compound

| Aspect | Description | Source(s) |

| Odor Type | Sulfurous | thegoodscentscompany.comflavscents.com |

| Odor Description | Strong sulfuraceous, burnt, coffee, onion, garlic, mustard, and horseradish with pungent, peppery nuances. | nih.govthegoodscentscompany.comflavscents.com |

| Taste Description | Described as having coffee, garlic, and horseradish notes; also musty, mustard, onion, mushroom, and savory. | foodb.cahmdb.caflavscents.com |

| Natural Occurrence | Coffee, cooked beef, tea. | foodb.cahmdb.cachemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-5-methylsulfanylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-3-4-6(7-5)8-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESBOJMQOGJOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065578 | |

| Record name | Furan, 2-methyl-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to yellow; strong sulfuraceous, burnt odour, coffee, alliaceous taste | |

| Record name | 2-Methyl-5-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

66.00 to 67.00 °C. @ 23.00 mm Hg | |

| Record name | 2-Methyl-5-(methylthio)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in corn oil, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-5-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.055-1.059/ (20°) | |

| Record name | 2-Methyl-5-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13678-59-6 | |

| Record name | 2-Methyl-5-(methylthio)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl 5-(methyl thio) furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-methyl-5-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2-methyl-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(methylthio)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL 5-(METHYL THIO) FURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41Z7B950JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-5-(methylthio)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways of 2 Methyl 5 Methylthio Furan

Synthetic Approaches to 2-Methyl-5-(methylthio)furan

The introduction of a methylthio group onto the 2-methylfuran (B129897) scaffold can be accomplished through different chemical transformations, each with its own set of advantages and limitations.

Direct Synthesis Pathways

Direct synthesis in this context refers to the introduction of the methylthio group onto the 2-methylfuran ring in a single key step. One plausible direct approach is through electrophilic substitution, where the electron-rich furan (B31954) ring attacks a sulfur-containing electrophile. Given the known reactivity of furans, electrophilic attack is highly favored at the C5 position of 2-methylfuran, which is activated by the oxygen atom and the methyl group. A suitable electrophile for this purpose would be methanesulfenyl chloride (CH₃SCl).

Synthesis from Precursor Compounds and Furan Derivatization

An alternative and often more controlled method for the synthesis of this compound involves the initial conversion of 2-methylfuran into a more reactive intermediate, followed by the introduction of the sulfur moiety. A common strategy in furan chemistry is the use of organolithium reagents to deprotonate the most acidic proton on the furan ring.

In the case of 2-methylfuran, treatment with a strong base such as n-butyllithium results in the selective deprotonation at the C5 position, yielding 5-methyl-2-furyllithium. This organolithium intermediate is a potent nucleophile and can react with a variety of electrophiles. For the introduction of the methylthio group, a suitable sulfur electrophile is dimethyl disulfide (CH₃SSCH₃). The reaction proceeds via a nucleophilic attack of the carbanion on one of the sulfur atoms of the disulfide, with the other sulfur atom acting as a leaving group in the form of a methanethiolate anion.

A general procedure for this transformation involves the slow addition of n-butyllithium to a solution of 2-methylfuran in an ethereal solvent, such as diethyl ether, at low temperatures (e.g., -50 °C). rsc.org After a period of stirring to ensure complete formation of the lithiated species, the electrophile, in this case, dimethyl disulfide, is added, and the reaction is allowed to proceed.

Comparative Analysis of Synthetic Routes: Yields, Selectivity, and Green Chemistry Principles

A direct comparison of the synthetic routes is challenging without specific reported yields for this compound. However, a qualitative analysis can be made based on general principles of organic synthesis.

| Synthetic Route | Precursor | Reagents | Potential Advantages | Potential Disadvantages |

| Electrophilic Sulfenylation | 2-Methylfuran | Methanesulfenyl chloride (CH₃SCl) | Potentially a one-step reaction. | Methanesulfenyl chloride can be unstable and may lead to side reactions. Selectivity might be an issue if other positions on the furan ring are reactive. |

| Organolithium Pathway | 2-Methylfuran | n-Butyllithium, Dimethyl disulfide (CH₃SSCH₃) | High regioselectivity due to directed lithiation at the C5 position. Organolithium chemistry is well-established. | Requires cryogenic temperatures and strictly anhydrous conditions. Use of pyrophoric n-butyllithium raises safety concerns. |

From a green chemistry perspective, both routes present challenges. The organolithium pathway requires stoichiometric amounts of a strong base and cryogenic conditions, which are energy-intensive. The use of ethereal solvents, which are often flammable and can form peroxides, is also a concern. The electrophilic sulfenylation route might be more atom-economical if the selectivity is high, but the stability and preparation of the sulfenyl chloride are drawbacks. The development of catalytic and more environmentally benign methods for the sulfenylation of furans remains an area for improvement.

Mechanistic Studies of this compound Formation

The formation of this compound through the discussed synthetic pathways involves well-understood reaction mechanisms in organic chemistry.

Proposed Mechanisms for Furan Ring Formation with Sulfur Substituents

The synthetic routes described start with a pre-formed furan ring. The mechanism of furan ring formation itself is not directly involved in these specific transformations. However, the introduction of the sulfur substituent is a key mechanistic step.

In the case of electrophilic sulfenylation, the mechanism is a classic electrophilic aromatic substitution. The electron-rich furan ring acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfenyl chloride. This attack, preferentially at the C5 position, leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the C5 position restores the aromaticity of the furan ring and yields the final product, this compound.

Investigations into the Methylthio Group Incorporation Mechanism

The incorporation of the methylthio group via the organolithium pathway follows a different mechanism. The initial deprotonation of 2-methylfuran with n-butyllithium is an acid-base reaction, where the C5-H bond is the most acidic due to the inductive effect of the oxygen atom and the stabilization of the resulting carbanion.

The subsequent reaction of the 5-methyl-2-furyllithium intermediate with dimethyl disulfide is a nucleophilic substitution at the sulfur atom (a thiophilic reaction). The furan carbanion attacks one of the sulfur atoms of the disulfide bond. This leads to the formation of a transient intermediate which then collapses, breaking the S-S bond and generating this compound and a lithium methanethiolate salt as a byproduct. The high reactivity of the organolithium reagent ensures that this reaction is generally efficient and selective for the formation of the C-S bond.

Role of Catalysis in this compound Synthesis

Direct catalytic methodologies for the synthesis of this compound are not extensively detailed in publicly available research. However, the synthesis can be understood by examining the catalytic production of its precursor, 2-methylfuran (2-MF), and the subsequent introduction of the methylthio group. The synthesis of 2-MF from biomass-derived furfural (B47365) is a heavily researched, catalyst-dependent process.

Various catalytic systems have been developed for the selective hydrodeoxygenation of furfural to 2-MF. These catalysts are pivotal in ensuring high yields and selectivity by controlling the reaction pathways. For instance, cobalt-based catalysts have demonstrated significant efficacy. A monometallic catalyst comprising cobalt and its oxides (Co/CoOx) has been used for the transformation of furfural into 2-MF, achieving a yield of up to 73%. rsc.orgresearchgate.net Characterization of these catalysts indicates that the ratio of metallic cobalt (Co⁰) to cobalt(II) oxide (Co²⁺) is a critical factor, with optimal selectivity achieved when the Co⁰:Co²⁺ ratio is approximately 95%. rsc.orgresearchgate.net

Bifunctional catalysts are also prominent. A CuNiAlOx system, for example, has been shown to be effective in related furan conversions, highlighting the importance of combining metal sites for hydrogenation with other components that modulate activity and selectivity. nih.gov The choice of catalyst influences reaction conditions, such as temperature and pressure, and can help mitigate side reactions like polymerization. rsc.org

Table 1: Examples of Catalytic Systems in Furan Derivative Synthesis

| Catalyst Precursor | Hydrogen Source | Temperature (°C) | Pressure (bar) | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Co/CoOx | H₂ | 120 | 25 | 73 (for 2-MF) | rsc.org |

| Cu₄Ni₁Al₄Oₓ | H₂ / NH₃ | 90 - 210 | Self-generated | 85.9 (for BAF*) | nih.gov |

| Ru/Co₃O₄ | Isopropanol | 190 | Self-generated | 82 (for BHMF**) | mdpi.com |

*BAF: 2,5-bis(aminomethyl)furan **BHMF: 2,5-bis-(hydroxymethyl)furan

Thermodynamic and Kinetic Considerations in Synthetic Reactions

Kinetic control is crucial in the synthesis of substituted furans to prevent side reactions. For example, in the synthesis of 2-MF from furfural, the reaction kinetics are influenced by temperature, pressure, and catalyst choice. Studies on the reactions of hydroxyl radicals with furan and its alkylated derivatives show that the rate coefficients increase with increasing substitution on the furan ring, indicating that the alkyl groups enhance reactivity. whiterose.ac.uk The kinetics display a negative dependence on temperature, suggesting that the dominant pathways are addition reactions, which are critical for understanding both synthesis and degradation. whiterose.ac.uk

Chemical Reactivity and Transformation Studies of this compound

Oxidation Reactions of the Methylthio Group: Formation of Sulfoxides and Sulfones

The methylthio (-SCH₃) group in this compound is susceptible to oxidation. Based on the metabolism of simple aliphatic and aromatic monosulfides, furan monosulfides are expected to undergo oxidation, primarily to the corresponding sulfoxide (B87167) and subsequently to the sulfone. inchem.org These reactions represent a significant metabolic pathway for sulfur-containing furan derivatives. inchem.org

The oxidation of sulfides to sulfoxides and sulfones is a common transformation in organic synthesis, typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org The reaction can often be performed selectively; for example, using one equivalent of the oxidant under controlled conditions tends to yield the sulfoxide, while an excess of the oxidant leads to the formation of the sulfone. researchgate.net

Table 2: Common Oxidizing Agents for Sulfide to Sulfone/Sulfoxide Conversion

| Oxidizing Agent | Target Product | Typical Conditions | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Controlled stoichiometry, various solvents | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Often in acetic acid or with a catalyst | researchgate.net |

While specific studies on this compound are limited, research on other furanone thioethers confirms this reactivity. Oxidation of 4-arylthio-2(5H)-furanones with H₂O₂ in acetic acid yields the corresponding sulfones, while using m-CPBA can selectively produce sulfoxides. researchgate.net The resulting sulfoxides and sulfones are generally stable physiological compounds. inchem.org

Electrophilic Substitution Reactions on the Furan Ring System

The furan ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. Electrophilic aromatic substitution on an unsubstituted furan ring occurs preferentially at the C2 and C5 positions. This regioselectivity is due to the greater stabilization of the cationic intermediate (sigma complex) formed during the reaction, which has three resonance structures compared to the two available for attack at the C3 or C4 position. quora.com

In this compound, both the C2 and C5 positions are already substituted. Therefore, any further electrophilic substitution would have to occur at the C3 or C4 positions. The directing effects of the existing substituents would govern the regiochemical outcome. The methyl group is an activating, ortho-, para-directing group. The methylthio group is also activating and ortho-, para-directing. In this case, both groups would direct an incoming electrophile to the C3 and C4 positions. The interplay between the electronic and steric effects of these two groups would determine the final product distribution. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. uobaghdad.edu.iqyoutube.com

Reduction Chemistry of this compound

The reduction of the furan ring can be challenging due to its aromatic stability and sensitivity to acidic conditions. nih.gov Catalytic hydrogenation, a common method for reducing double bonds, can lead to saturation of the furan ring to form a tetrahydrofuran derivative. However, harsh conditions or certain catalysts, such as Raney Nickel, can cause desulfurization and ring opening. uobaghdad.edu.iq

The chemoselective reduction of functionalities attached to a furan ring, without affecting the ring itself, is often a synthetic goal. For instance, reducing a conjugated double bond on a side chain while preserving the furan moiety can be accomplished using specific reagents like 2-phenylbenzimidazoline, which serves as a valuable alternative when metal-catalyzed hydrogenations fail. nih.gov Given the presence of the sulfur atom, reduction methods must be chosen carefully to avoid cleaving the C-S bond.

Reaction with Thiols and Disulfide Formation

Thiol-disulfide exchange is a crucial reaction in biological systems and a potential transformation pathway for sulfur-containing compounds like this compound. inchem.org These reactions involve the nucleophilic attack of a thiol on a disulfide bond, resulting in a new disulfide and a new thiol. nih.govnih.gov While this compound is a thioether, not a thiol or disulfide, it can be involved in related chemistry. For example, its precursor, 2-methyl-3-furanthiol (B142662) (MFT), is known to be unstable and can react with itself or other thiols to form disulfides. nih.gov

In vivo, thiol-disulfide exchange reactions occur readily with endogenous thiols like glutathione (B108866) (GSH). inchem.org It is plausible that metabolites of this compound could participate in such exchanges. For instance, if the compound were demethylated to the corresponding thiol, it would readily engage in disulfide formation. These reactions are typically reversible and are central to protein folding and redox signaling in extracellular environments. nih.govnih.gov

Exploration of Novel Reaction Pathways and Derivative Synthesis

Research into novel reaction pathways for this compound and its derivatives is an active area of investigation, driven by the search for more efficient and sustainable synthetic methods, as well as the desire to create new molecules with potentially valuable properties.

One area of exploration is the use of alternative catalysts and reagents for the direct functionalization of the furan ring. For instance, transition metal-catalyzed cross-coupling reactions could be employed to introduce the methylthio group or to further functionalize the this compound core. While not extensively documented for this specific compound, methodologies developed for other furan derivatives, such as palladium-catalyzed thiolation, could potentially be adapted.

The synthesis of derivatives of this compound often involves modifications at the methyl group, the methylthio group, or the furan ring itself. For example, oxidation of the sulfur atom can lead to the corresponding sulfoxide and sulfone derivatives, which may exhibit different chemical and biological properties.

Furthermore, the furan ring can undergo various reactions, such as Diels-Alder cycloadditions, although the electron-donating nature of the methyl and methylthio groups can influence the reactivity and regioselectivity of such transformations. The synthesis of more complex molecules can be achieved by using this compound as a building block. For example, lithiation at the methyl group followed by reaction with an electrophile could introduce new functional groups.

| Starting Material | Reagent(s) | Product Type | Potential Application |

| This compound | Oxidizing agent (e.g., m-CPBA) | 2-Methyl-5-(methylsulfinyl)furan or 2-Methyl-5-(methylsulfonyl)furan | Pharmaceutical intermediates, materials science |

| This compound | Dienophile | Cycloaddition adduct | Synthesis of complex polycyclic compounds |

| This compound | n-BuLi, then an electrophile (e.g., an aldehyde) | Functionalized derivative at the methyl group | Fine chemical synthesis |

Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is influenced by factors such as temperature, light, and the presence of oxidizing agents. Like many furan derivatives, it can be susceptible to degradation under certain conditions.

Thermal Stability: Under thermal stress, furan compounds can undergo complex degradation reactions. The pyrolysis of 2-methylfuran, a related compound, has been shown to proceed through several channels, including the formation of carbene intermediates rsc.org. The presence of the methylthio group in this compound is expected to influence its thermal stability. The C-S bond is generally weaker than a C-C or C-H bond, suggesting it could be a potential site for initial bond cleavage at elevated temperatures. Thermal degradation pathways may involve ring-opening reactions, isomerization, and fragmentation, leading to the formation of a variety of smaller volatile compounds.

Photochemical Stability: The photochemical behavior of furan derivatives can be complex, often involving isomerization reactions netsci-journal.com. Upon exposure to UV light, this compound may undergo rearrangements or degradation. The sulfur atom could also play a role in its photochemical stability, potentially participating in radical reactions or being susceptible to photo-oxidation.

Oxidative Degradation: The methylthio group is susceptible to oxidation. In the presence of oxidizing agents, the sulfur atom can be oxidized to a sulfoxide and then to a sulfone. This transformation significantly alters the electronic properties and stability of the molecule. The furan ring itself can also be prone to oxidative degradation, which can lead to ring-opening and the formation of dicarbonyl compounds.

| Condition | Potential Degradation Pathway | Major Products |

| High Temperature (Thermolysis) | Ring opening, fragmentation, radical reactions | Smaller volatile sulfur compounds, hydrocarbons |

| UV Light (Photolysis) | Isomerization, photo-oxidation | Isomers, sulfoxides, ring-opened products |

| Oxidizing Agents | Oxidation of the sulfur atom, ring cleavage | 2-Methyl-5-(methylsulfinyl)furan, 2-Methyl-5-(methylsulfonyl)furan, dicarbonyls |

Spectroscopic and Computational Characterization of 2 Methyl 5 Methylthio Furan

Advanced Spectroscopic Analysis Techniques

A variety of sophisticated spectroscopic techniques are employed to elucidate the structural and electronic properties of 2-Methyl-5-(methylthio)furan. These methods provide detailed information about its atomic connectivity, functional groups, molecular weight, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, the electronic environment of each proton and carbon atom can be mapped out.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be characteristic of the furan (B31954) ring carbons, the methyl carbon, and the methylthio carbon. For the parent furan molecule, the carbon atoms resonate at δ 142.7 and 109.6 ppm. chemicalbook.com The substitution with methyl and methylthio groups would cause shifts in these values, which can be predicted or compared with experimental data when available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.3 | ~14 |

| C3-H | ~6.1 | ~108 |

| C4-H | ~6.0 | ~110 |

| S-CH₃ | ~2.4 | ~15 |

| C2 | - | ~150 |

| C5 | - | ~145 |

| C3 | - | ~108 |

| C4 | - | ~110 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of the furan ring and the methyl and methylthio substituents.

Key vibrational modes for furan derivatives include C-H stretching, C=C stretching, and C-O-C stretching of the furan ring. globalresearchonline.net A study on furan and its methyl derivatives provides a basis for assigning these vibrational frequencies. udayton.edu For instance, C-H stretching vibrations in the furan ring are typically observed in the region of 3100-3200 cm⁻¹. The C=C stretching vibrations of the furan ring are expected to appear in the 1500-1600 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C bond within the furan ring are also characteristic. Additionally, the presence of the methyl and methylthio groups will introduce C-H bending and stretching vibrations.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is based on characteristic vibrational frequencies for furan derivatives, as a specific experimental spectrum for the target compound was not found.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Furan Ring C-H Stretch | 3100 - 3200 |

| Methyl C-H Stretch | 2850 - 3000 |

| Furan Ring C=C Stretch | 1500 - 1600 |

| Furan Ring C-O-C Stretch | 1000 - 1300 |

| C-S Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 128.19 g/mol . hmdb.cascbt.com

Upon electron ionization, the molecule will form a molecular ion (M⁺), which can then undergo fragmentation to produce various daughter ions. The NIST WebBook indicates the availability of a mass spectrum for 2-methyl-5-(methylthio)-furan. nist.gov A plausible fragmentation pattern would involve the loss of a methyl radical from the methylthio group or the methyl group on the furan ring. Cleavage of the C-S bond could also lead to characteristic fragments. The analysis of these fragments helps in confirming the structure of the molecule.

| m/z | Possible Fragment Ion |

| 128 | [C₆H₈OS]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 81 | [M - SCH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. Furan and its derivatives exhibit UV absorption due to π → π* transitions within the conjugated system of the furan ring. globalresearchonline.netacs.org

The position of the absorption maximum (λmax) is influenced by the substituents on the furan ring. chemicalpapers.com The presence of methyl and methylthio groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted furan. While a specific UV-Vis spectrum for this compound was not found, a study on other furan derivatives showed absorption maxima in the range of 290-330 nm. chemicalpapers.com

Hyphenated Techniques (e.g., GC-MS) for Detection and Quantification in Complex Matrices

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the detection and quantification of volatile and semi-volatile compounds like this compound in complex samples such as food. scioninstruments.com In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides their structural identification.

Several studies have reported the use of GC-MS for the analysis of furan and its derivatives in coffee. mdpi.comresearchgate.netnih.gov These methods often employ headspace sampling techniques to extract the volatile compounds from the sample matrix before their introduction into the GC-MS system. scioninstruments.com The quantification of this compound can be achieved by using an internal standard and creating a calibration curve. The high sensitivity and selectivity of GC-MS make it an ideal technique for trace-level analysis of this compound in various food products.

Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to investigate the molecular structure, properties, and reactivity of compounds like this compound. Density Functional Theory (DFT) is a widely used computational method for such studies. globalresearchonline.net

Theoretical calculations can be used to predict the optimized geometry, vibrational frequencies, and NMR chemical shifts of the molecule. A study on furan and its methyl derivatives using DFT has demonstrated good agreement between calculated and experimental spectroscopic data. globalresearchonline.net Such computational investigations can aid in the interpretation of experimental spectra and provide insights into the electronic structure and properties of this compound. Theoretical studies on the cycloaddition reactions of furan and 2-methylfuran (B129897) have also been conducted, providing insights into their reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost, making them suitable for studying molecules like this compound.

The initial step in a DFT study involves the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For furan and its derivatives, DFT methods have been successfully employed to calculate their ground-state molecular geometries. globalresearchonline.net A study on furan and its methyl derivatives, for instance, utilized the B3LYP method with a cc-pVTZ basis set to achieve optimized structures. globalresearchonline.net A similar approach for this compound would yield a detailed three-dimensional model of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (Note: This table is illustrative as specific DFT data for this compound was not found in the literature. The parameters are based on general knowledge of similar structures.)

| Parameter | Value |

| C2-O1 Bond Length (Å) | 1.37 |

| C5-O1 Bond Length (Å) | 1.36 |

| C2-C3 Bond Length (Å) | 1.35 |

| C3-C4 Bond Length (Å) | 1.43 |

| C4-C5 Bond Length (Å) | 1.36 |

| C5-S Bond Length (Å) | 1.77 |

| S-C(methyl) Bond Length (Å) | 1.82 |

| C2-C(methyl) Bond Length (Å) | 1.51 |

| C2-O1-C5 Bond Angle (°) | 106.5 |

| O1-C5-S Bond Angle (°) | 125.0 |

| C5-S-C(methyl) Bond Angle (°) | 100.0 |

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting molecular reactivity and stability. mdpi.com A smaller gap generally implies higher reactivity.

For furan derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the furan ring. Substituents on the ring, such as the methyl and methylthio groups in this compound, can significantly influence the energies of these orbitals and thus the reactivity of the molecule. For example, a study on 2-acetyl-5-methylfuran (B71968) involved the analysis of its HOMO and LUMO to understand its electronic transitions. researchgate.net

The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, which provide further insights into the molecule's behavior in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Note: This table is illustrative as specific computational data for this compound was not found in the literature.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential (≈ -EHOMO) | 6.5 |

| Electron Affinity (≈ -ELUMO) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the interactions between orbitals within a molecule, providing a detailed picture of bonding and electron delocalization. NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled bonding or lone pair orbital with an adjacent empty anti-bonding orbital.

For furan derivatives, NBO analysis can elucidate the delocalization of electrons within the aromatic ring and the interactions between the ring and its substituents. For instance, a study on 2-furoic acid used NBO analysis to understand the stability of the molecule. Similarly, NBO analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole revealed important intramolecular charge transfer interactions that contribute to the molecule's stability. acadpubl.eu For this compound, NBO analysis would be instrumental in quantifying the delocalization of the sulfur lone pairs and their interaction with the furan ring's π-system, as well as the hyperconjugative effects of the methyl group.

Table 3: Hypothetical Key NBO Interactions in this compound (Note: This table is illustrative as specific computational data for this compound was not found in the literature.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) S | π(C4-C5) | ~15-25 |

| LP(2) O | σ(C2-C3) | ~5-10 |

| σ(C-H) of CH3 | π*(C2=C3) | ~2-5 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamic behavior of a molecule.

For a molecule like this compound, which has rotatable bonds (e.g., the C-S bond of the methylthio group and the C-C bond of the methyl group), MD simulations can be used to explore its different possible conformations and their relative stabilities. This is crucial for understanding how the molecule might interact with other molecules, such as receptors in biological systems.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. These calculated frequencies can then be compared with experimental infrared (IR) and Raman spectra to assign the observed vibrational modes. A theoretical study on furan, 2-methylfuran, and 2,5-dimethylfuran (B142691) demonstrated the use of DFT for calculating their vibrational spectra. globalresearchonline.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the NMR chemical shifts of a molecule. globalresearchonline.net For this compound, theoretical prediction of its ¹H and ¹³C NMR spectra would provide valuable data for its characterization. Although experimental NMR data for the related compound 2-methylfuran is available, chemicalbook.com a full computational prediction for this compound would offer a more detailed assignment of its spectral peaks.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound (Note: This table is illustrative as specific computational data for this compound was not found in the literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (furan ring) | 3100-3150 |

| C-H stretch (methyl groups) | 2900-3000 |

| C=C stretch (furan ring) | 1500-1600 |

| C-S stretch | 650-750 |

| Ring breathing | 800-900 |

Formation Pathways and Occurrence in Natural and Processed Systems

Biogenic and Enzymatic Formation Pathways

The generation of 2-Methyl-5-(methylthio)furan is not limited to food chemistry; it is also a product of biological processes. Research has identified this compound in various cellular and metabolic systems, highlighting its role as a metabolite.

Identification in Biological Systems

Studies have detected the release of this compound from several human cell lines. For instance, it has been identified as a volatile organic compound emitted by human umbilical vein endothelial cells (HUVEC) in vitro. nih.govnih.govresearchgate.net In these studies, gas chromatography-mass spectrometry (GC-MS) was employed to analyze the headspace above the cell cultures, revealing the presence of this sulfur-containing furan (B31954). nih.govnih.govresearchgate.net

Furthermore, research into the volatilomic footprints of human gastric cancer cell lines, such as HGC-27 and CLS-145, has also identified this compound as one of the released compounds. nih.govresearchgate.netfrontiersin.org Its production has also been noted in human hepatocellular carcinoma cells (HepG2). researchgate.netnih.gov The compound's presence is not limited to human cells; it has also been reported in fungi, indicating broader biological origins. nih.gov

Investigation of Metabolic Routes Leading to its Production and Consumption

The precise metabolic pathways leading to the production of this compound in biological systems are still under investigation. However, its emission by various cell types suggests it is a product of cellular metabolism. nih.govnih.govresearchgate.net The analysis of volatile compounds released by cell lines is considered a potential method for assessing enzyme activities and expression. nih.govnih.gov It is hypothesized that the compound may arise from the metabolism of other secondary metabolites or serve as a signaling molecule. hmdb.ca In studies with HUVEC, while some volatile organic compounds were consumed by the cells, this compound was among those that were released, indicating it is a product of their metabolic activity. nih.govnih.govresearchgate.net

Role as a Human Urinary Metabolite and Plant Metabolite

Beyond its presence in cell cultures, this compound has been identified as a human urinary metabolite. nih.govchemicalbook.comechemi.comnih.gov This finding suggests that it is absorbed from dietary sources or produced endogenously and subsequently excreted. Its detection in urine has led to its consideration as a potential biomarker. nih.govfoodb.ca The compound is also recognized as a plant metabolite, found in plants like coffee. hmdb.canih.govchemicalbook.comechemi.comebi.ac.uk

Thermally Induced and Maillard Reaction Pathways

The most well-documented formation route for this compound is through thermal processing of food, particularly via the Maillard reaction. This complex series of chemical reactions between amino acids and reducing sugars is responsible for the desirable flavors and aromas in many cooked foods.

Formation in Maillard Reaction Systems

This compound is a characteristic aroma compound found in a variety of cooked foods. It is a well-known component of the aroma of roasted coffee. nih.govfoodb.cawikipedia.org Its presence is not limited to coffee; it has also been identified in cooked meat products, where it contributes to the savory, roasted flavor profile. nih.govkosfaj.orgmdpi.com For instance, it has been detected in dry-cured loins and is considered a key odorant in beef-like aromas generated from yeast extracts through the Maillard reaction. nih.govmdpi.com

Precursor Identification and Reaction Mechanisms

The formation of this compound in the Maillard reaction involves specific precursor molecules. Key precursors include sulfur-containing amino acids, such as cysteine, and reducing sugars like ribose. kosfaj.orgacs.org The thermal degradation of thiamine (B1217682) (Vitamin B1) is another identified pathway for its generation. researchgate.netresearchgate.net

Studies using stable isotope labeling have provided insights into the reaction mechanisms. For example, research on the reaction between ribose and cysteine demonstrated that the methylfuran part of this compound originates from ribose, while the methylthio group's carbon atom can come from both ribose and cysteine. acs.org The interaction of these precursors under heat leads to a cascade of reactions, including Strecker degradation and subsequent cyclization and substitution, ultimately forming the furan ring with its characteristic methyl and methylthio substituents. The compound can be formed from the reaction of 2-methyl-3-furanthiol (B142662), another potent aroma compound, with other molecules in the food system. researchgate.net

Influence of Processing Conditions (Temperature, pH, Water Activity) on Formation

The formation of this compound is intricately linked to the conditions under which food is processed, with temperature, pH, and water activity playing crucial roles. These parameters primarily influence the Maillard reaction, a key pathway for the generation of this compound.

Temperature: Thermal processing is a prerequisite for the formation of this compound. Studies on related furan and sulfur-containing compounds indicate that higher temperatures, typical of roasting and cooking, favor their formation. For instance, the formation of furan and 2-methylfuran (B129897), precursors or related compounds, is significantly higher under roasting conditions compared to pressure-cooking. nih.gov In the context of meat, the development of sulfur-containing volatiles, including furan derivatives, is a hallmark of cooking at temperatures exceeding 149°C (300°F). iastatedigitalpress.com

pH: The pH of the food matrix significantly impacts the generation of sulfur-containing volatiles. Research on a meat model system demonstrated that the formation of 2-methyl-3-(methylthio)furan (B1580562), an isomer of the target compound, was not detected at lower pH values (4.0 to 5.5) but was observable at a pH of 6.5. scialert.netresearchgate.net This suggests that a less acidic environment is more conducive to the formation of such compounds. The generation of other related sulfur compounds, like 2-methylthiophene, also shows a dependency on higher pH levels. scialert.net

Water Activity (a_w_): Water activity, a measure of the availability of water for chemical reactions, also modulates the formation of furanthiols and their derivatives. In model systems, the formation of 2-methyl-3-furanthiol and bis-(2-methyl-3-furyl) disulfide was favored by higher water activity. scialert.netresearchgate.net Conversely, the formation of some thiophenes was found to be maximal at a lower water activity of 0.80. scialert.netresearchgate.net This indicates a complex relationship where optimal water activity levels for the formation of specific sulfur-containing furans may vary.

Comparison with Other Furan and Sulfur-Containing Compound Formation

The formation of this compound is part of a complex network of chemical reactions that also produces a wide array of other furan and sulfur-containing compounds. Understanding these related pathways provides context for the specific generation of this compound.

The Maillard reaction and the degradation of sulfur-containing amino acids are the primary sources of these volatile compounds. mdpi.com While this compound arises from the interaction between sulfur donors and furan precursors, other related compounds are formed through slightly different mechanisms:

Furan and its alkylated derivatives (e.g., 2-methylfuran): These can be formed from the thermal degradation of sugars, with or without the involvement of amino acids. nih.govresearchgate.net Labeling studies have shown that furan can be formed from the intact sugar skeleton or by the recombination of smaller reactive fragments. nih.gov

Thiophenes: These sulfur-containing heterocyclic compounds are also products of the Maillard reaction, particularly when sulfur-containing amino acids are present. Their formation competes with that of sulfur-substituted furans.

Pyrazines: These nitrogen-containing heterocyclic compounds are responsible for nutty and roasted aromas and are formed from the reaction of amino acids and dicarbonyl compounds, also generated during the Maillard reaction. mdpi.com

The relative abundance of these different classes of compounds is influenced by the specific precursors present (e.g., type of sugar and amino acid) and the processing conditions.

Occurrence and Distribution in Food and Beverages

This compound has been identified as a volatile component in a diverse range of food products, contributing to their characteristic aromas.

Presence in Coffee (Arabica and Robusta varieties)

This compound is a known constituent of coffee aroma. nih.gov It has been detected in both Coffea arabica and Coffea robusta varieties. foodb.ca While some research suggests that Robusta may contain higher levels of 2-(methylsulfanylmethyl)furan, the concentrations can vary significantly depending on the specific coffee blend and brand. nih.gov The high variability of volatile compounds, including sulfur-containing furans, within different batches and even single beans of both Arabica and Robusta has been noted. nih.gov

Detection in Cooked Meat Products (e.g., Ham, Beef)

The aroma of cooked meat is significantly influenced by sulfur-containing compounds. This compound has been identified in cooked beef. nih.gov In cooked ham, related compounds such as 2-methyl-3-(methyldithio)furan and bis(2-methyl-3-furyl) disulfide are considered key aroma compounds. researchgate.net The formation of these compounds is often linked to the thermal degradation of thiamine (Vitamin B1) in the presence of sulfur compounds. researchgate.net

Presence in Other Food Matrices (e.g., Dried Mackerel Floss, Teff)

Beyond coffee and meat, this compound and its isomers have been found in other food items. In a study on dried mackerel floss, the related compound 2-methyl-3-(methylthio)furan was identified, and its formation was linked to the presence of specific amino acids like aspartic acid, tyrosine, phenylalanine, glycine, cysteine, and isoleucine. mdpi.comnih.gov

Notably, 2-[(methylthio)methyl]furan, a synonym for this compound, has been identified in both white and brown varieties of teff (Eragrostis tef), an ancient grain. tandfonline.comtandfonline.com

Concentration Levels and Variability Across Different Sources

The concentration of this compound can vary significantly depending on the food matrix, processing methods, and specific varieties or breeds.

The following table provides an overview of the reported presence and concentration of this compound in various food sources.

| Food Matrix | Specific Variety/Product | Concentration/Relative Abundance | Reference(s) |

| Teff (n-hexane extract) | White Teff | 7.27% (relative peak area) | tandfonline.comtandfonline.com |

| Brown Teff | 12.5% (relative peak area) | tandfonline.com | |

| Dried Mackerel Floss | Protease-treated | 6.74% (relative content of 2-methyl-3-(methylthio)furan) | mdpi.com |

| Coffee | Arabica and Robusta | Detected, but concentrations are highly variable. | foodb.canih.govnih.gov |

| Cooked Beef | Not specified | Detected | nih.gov |

| Cooked Ham | Not specified | Related compounds detected as key aroma components. | researchgate.net |

Note: The reported values represent relative abundance or the presence of the compound and may not be directly comparable across different studies due to variations in analytical methods.

The variability in concentration highlights the complex interplay of factors that govern the formation of this potent aroma compound in different food systems.

Biological Interactions and Activity of 2 Methyl 5 Methylthio Furan

Interactions with Biological Systems at a Molecular Level

The molecular interactions of 2-Methyl-5-(methylthio)furan are presumed to be dictated by its biotransformation into reactive metabolites, a common pathway for furan-containing xenobiotics. hmdb.ca

The metabolism of furan (B31954) and its derivatives is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1. researchgate.netnih.gov These enzymes oxidize the furan ring to generate highly reactive and cytotoxic intermediates. researchgate.net For the related compound 2-methylfuran (B129897), this metabolic activation is a prerequisite for its toxic effects. nih.gov While this compound acts as a substrate for these enzymes to undergo biotransformation, specific studies detailing its ability to act as a covalent or non-covalent inhibitor of enzyme activity are not extensively documented in the reviewed literature. The metabolic process itself, however, represents a significant interaction with this enzyme system. The reactive metabolites formed from furan derivatives are known to covalently bind to proteins, which can include the enzymes responsible for their formation, leading to potential feedback inhibition or alteration of enzyme function. researchgate.netnih.gov

The metabolism of furan compounds is closely linked to cellular oxidative stress responses. A primary mechanism involves the depletion of glutathione (B108866) (GSH), a critical cellular antioxidant. nih.gov The reactive electrophilic metabolites produced from furan ring oxidation readily react with nucleophiles like GSH. umn.edu

Studies on the closely related 2-methylfuran (2MF) have demonstrated the importance of GSH in its toxicity profile. nih.gov

GSH Depletion: Pre-treatment of rats with agents that deplete GSH, such as diethylmaleate (DEM), led to increased covalent binding of 2MF metabolites to liver proteins and enhanced liver toxicity. nih.gov

GSH Promotion: Conversely, promoting GSH synthesis with L-2-oxothiazolidine-4-carboxylate (OTZ) also unexpectedly potentiated the hepatotoxicity of 2MF. This effect is attributed to the marked instability of the GSH conjugate formed, which may not represent a stable detoxification product. nih.gov

This evidence suggests that the biotransformation of this compound likely also involves interaction with and potential depletion of the cellular GSH pool, thereby affecting the cell's capacity to manage oxidative stress. The formation of unstable GSH conjugates could similarly play a role in its toxicological profile.

| Modulating Agent | Mechanism of Action | Effect on Liver GSH Levels | Observed Effect on 2MF Toxicity |

|---|---|---|---|

| Buthionine sulfoximine (B86345) (BSO) | Inhibits GSH synthesis | Decrease | Protected against hepatotoxicity |

| Diethylmaleate (DEM) | Depletes GSH via conjugation | Decrease | Increased covalent binding and hepatotoxicity |

| L-2-oxothiazolidine-4-carboxylate (OTZ) | Promotes GSH synthesis | Increase | Potentiated hepatotoxicity |

The primary metabolic pathway for furan and alkylfurans involves oxidative activation by cytochrome P450 enzymes into reactive carbonyl compounds. researchgate.netresearchgate.net Furan itself is converted to cis-2-butene-1,4-dial (BDA), a highly reactive dialdehyde. nih.govumn.edu The presence of a methyl group, as in 2-methylfuran, alters the resulting metabolite.

The metabolic activation of 2-methylfuran (2-MF) is understood to proceed via the following steps:

Oxidation: The furan ring is oxidized by CYP enzymes. researchgate.net

Reactive Metabolite Formation: This oxidation generates the reactive homolog of BDA, known as 3-acetylacrolein (AcA) or 4-oxo-2-pentenal. nih.govresearchgate.net

Adduct Formation: AcA is a reactive electrophile that can covalently bind to cellular nucleophiles, including amino acids (such as lysine (B10760008) and cysteine), glutathione (GSH), proteins, and potentially DNA. researchgate.netresearchgate.net

Given that this compound is found as a human urinary metabolite, it confirms the compound is absorbed and enters metabolic pathways. echemi.com It is hypothesized that it follows a similar activation pathway to 2-methylfuran, where the furan ring is oxidized by CYP enzymes to form a reactive α,β-unsaturated carbonyl intermediate, which subsequently conjugates with cellular macromolecules. hmdb.caresearchgate.net

Cellular and Biochemical Studies

While the molecular mechanisms can be inferred from related compounds, specific studies on the effects of this compound at the cellular level are necessary to confirm these activities.

A review of available scientific literature did not yield specific studies investigating the direct effects of this compound on human gastric cancer cell lines or Human Umbilical Vein Endothelial Cells (HUVEC). Research on these cell lines has been conducted with other furan derivatives or other classes of chemical compounds. For instance, methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), a different furan derivative, showed cytotoxic activity against HeLa and HepG2 cancer cells. scialert.net However, data for this compound on the specified cell lines are not available.

Evidence strongly indicates that this compound is taken up by cells, undergoes biotransformation, and its metabolites are subsequently released. The presence of this compound in the cytoplasm and extracellular space has been noted. hmdb.ca Furthermore, its identification as a human urinary metabolite confirms its absorption, systemic distribution, metabolism, and eventual excretion. echemi.com

Studies on 2-methylfuran using primary rat hepatocytes (pRH) have shown that the compound is metabolized to acetylacrolein (B1235126) (AcA), which then forms adducts that are detected in the cell supernatants. nih.gov This demonstrates a clear pattern of cellular uptake of the parent furan, intracellular biotransformation, and release of the resulting metabolites. nih.gov While the specific transport mechanisms (e.g., passive diffusion vs. active transport) for this compound have not been explicitly detailed, its relatively small size and lipophilic nature suggest that passive diffusion across cell membranes is a likely mechanism of uptake.

| Process | Evidence for this compound | Inferred Mechanism (based on related furans) |

|---|---|---|

| Uptake | Detected in cytoplasm; confirmed human metabolite. hmdb.caechemi.com | Likely passive diffusion across the cell membrane. |

| Biotransformation | Identified as a secondary metabolite. hmdb.ca | Oxidation of the furan ring by cytochrome P450 enzymes to a reactive carbonyl intermediate. researchgate.netresearchgate.net |

| Release | Detected in extracellular space and urine. hmdb.caechemi.com | Release of water-soluble metabolites and conjugates (e.g., GSH or amino acid adducts) from the cell. nih.gov |

Potential as a Volatile Biomarker in Disease Research

The field of volatilomics, which studies volatile organic metabolites (VOMs), is an emerging area for the non-invasive detection of diseases. mdpi.com VOMs present in biofluids such as urine, breath, and saliva can reflect metabolic and biochemical changes associated with disease progression, offering a potential avenue for developing new diagnostic biomarkers. mdpi.com The analysis of these volatile profiles is being explored for various conditions, including different types of cancer. mdpi.com

Furan derivatives are among the volatile compounds that have been investigated as potential biomarkers. For instance, 2,5-dimethylfuran (B142691) has been identified as a reliable biomarker for smoking status in breath samples. While this compound is a known volatile compound that has been detected in urine, its primary association as a biomarker to date is linked to the consumption of certain foods, such as coffee. hmdb.ca Currently, there is a lack of specific research in the available scientific literature directly linking this compound as a definitive volatile biomarker for any specific disease state. However, its presence in human biofluids suggests that, like other VOMs, its potential role in disease diagnostics remains a possibility pending further targeted research.

Pharmacological and Toxicological Research

The pharmacological and toxicological assessment of this compound is critical, particularly due to its use as a flavoring agent in food products.

Evaluation of Safety and Dietary Exposure (e.g., Flavoring Agent Assessment)

This compound has been evaluated by international food safety bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) reviewed this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". who.int It is recognized as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA), holding the designation FEMA 3366. femaflavor.orgfao.org

Dietary exposure has been estimated through Maximised Survey-derived Daily Intakes (MSDI), which reflect consumption data. These estimates are crucial for safety assessments.

Table 1: Estimated Daily Intake of this compound

| Region | Intake Value (μg/capita/day) | Reference |

|---|---|---|

| Europe (MSDI-EU) | 1.10 | thegoodscentscompany.comperflavory.com |

| USA (MSDI-USA) | 0.02 | thegoodscentscompany.comperflavory.com |

Metabolic Fate and Disposition in Biological Systems

Specific metabolic studies on this compound are not extensively detailed in the available literature. However, the metabolic fate can be inferred from studies on structurally related furan derivatives. The furan ring is known to be a primary site for metabolism. For compounds like furan and 2-methylfuran, the biotransformation is mediated by cytochrome P-450 enzymes. nih.govresearchgate.net This process involves the oxidation of the furan ring, which can lead to ring opening and the formation of reactive α,β-unsaturated dicarbonyl intermediates. researchgate.net In the case of 2-methylfuran, this reactive metabolite is acetylacrolein. nih.gov These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which is a key mechanism of their toxicity. nih.govresearchgate.net

Given its structure, it is plausible that this compound undergoes a similar metabolic activation pathway at the furan ring. Additionally, the methylthio (-SCH3) group provides another potential site for metabolism, likely involving S-oxidation to the corresponding sulfoxide (B87167) and sulfone derivatives.

Toxicity Studies and No-Observed-Effect Levels (NOELs)

Toxicological data is essential for establishing safe exposure limits. For this compound, a No-Observed-Effect Level (NOEL) has been determined, which is the highest dose of a substance at which no statistically or biologically significant adverse effects are found.

Table 2: Toxicological Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| No-Observed-Effect Level (NOEL) | 1.30 mg/kg bw per day | thegoodscentscompany.comperflavory.com |

This NOEL is a critical value used by regulatory bodies in their safety assessments to ensure that dietary exposure remains well below levels that could potentially cause harm.

Comparative Analysis with Structurally Related Furan Derivatives for Biological Activity

The biological activity of this compound can be understood by comparing it with related furan compounds, particularly furan and 2-methylfuran. A primary concern with many furan derivatives is their potential for metabolic activation into toxic metabolites.

Furan itself is classified as "possibly carcinogenic to humans" and is known to be metabolized by cytochrome P450 enzymes into a reactive and cytotoxic metabolite, cis-2-butene-1,4-dial. researchgate.net This metabolite is implicated in the compound's toxicity. Similarly, 2-methylfuran, which is also used as a flavoring agent, undergoes metabolic activation to form acetylacrolein, a reactive metabolite that can cause necrosis in the liver, lungs, and kidneys in rodents. nih.gov

JECFA has noted that for the group of flavoring agents related to furan, there is a concern that the observed genotoxicity of some members may be due to the formation of a reactive metabolite following epoxidation and ring opening. inchem.org While this compound itself has been deemed safe at current intake levels, its structural similarity to furan and 2-methylfuran highlights the importance of the furan moiety in dictating biological activity. The presence of the methyl and methylthio substituents on the furan ring of this compound influences its chemical properties and may modulate its metabolic activation and detoxification pathways compared to the parent furan molecule.

Mentioned Compounds

Advanced Applications and Research Directions for 2 Methyl 5 Methylthio Furan

Applications in Chemical Synthesis and Materials Science

The unique structure of 2-Methyl-5-(methylthio)furan, which combines a heterocyclic furan (B31954) ring with a sulfur-containing functional group, presents opportunities for its use as a specialized chemical building block.

Role as an Intermediate in the Synthesis of More Complex Organic Compounds

While primarily known as a flavor component, the inherent reactivity of the furan and thioether moieties in this compound suggests its potential as an intermediate in organic synthesis. The furan ring is an electron-rich heterocycle capable of participating in a variety of reactions, including electrophilic substitution and cycloadditions. It can serve as a versatile synthon, and through reactions like oxidative ring-opening, it can be converted into 1,4-dicarbonyl compounds, which are valuable precursors for other molecules.